molecular formula C22H22ClN5O4S B305487 methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B305487
M. Wt: 488 g/mol
InChI Key: ANOMZKDXSVMDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the triazole family and has shown potential for use in various applications.

Mechanism of Action

The mechanism of action of methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells through the disruption of DNA synthesis.
Biochemical and Physiological Effects:
Methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been shown to have biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms and cancer cells. It has also been shown to have a fluorescent response to metal ions, making it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate in lab experiments include its potential for use in antimicrobial, antifungal, and anticancer research. It also has a fluorescent response to metal ions, making it useful for detection purposes. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. These include further investigation into its mechanism of action, potential side effects, and optimization of its synthesis method. It also has potential for use in drug development and as a fluorescent probe for the detection of metal ions.
Conclusion:
Methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has shown potential for use in various scientific research applications. Its synthesis method involves a series of chemical reactions, and it has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand its mechanism of action, potential side effects, and optimize its synthesis method.

Synthesis Methods

The synthesis of methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves a series of chemical reactions. The starting materials are 2-chlorobenzoyl chloride, ethyl 4-amino-1,2,4-triazole-3-carboxylate, and methyl 3-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dimethylformamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has shown potential for use in various scientific research applications. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been investigated for its use as a fluorescent probe for the detection of metal ions.

properties

Product Name

methyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Molecular Formula

C22H22ClN5O4S

Molecular Weight

488 g/mol

IUPAC Name

methyl 3-[[2-[[5-[[(2-chlorobenzoyl)amino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H22ClN5O4S/c1-3-28-18(12-24-20(30)16-9-4-5-10-17(16)23)26-27-22(28)33-13-19(29)25-15-8-6-7-14(11-15)21(31)32-2/h4-11H,3,12-13H2,1-2H3,(H,24,30)(H,25,29)

InChI Key

ANOMZKDXSVMDQM-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)OC)CNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)OC)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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